molecular formula C23H22N2O4 B2952628 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide CAS No. 898440-50-1

2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide

Cat. No.: B2952628
CAS No.: 898440-50-1
M. Wt: 390.439
InChI Key: BWPYEVRRGIBRRH-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran core substituted at position 3 with an oxygen-linked N-phenylacetamide group and at position 6 with a (1,2,3,4-tetrahydroisoquinolin-2-yl)methyl moiety. The acetamide and pyran components suggest solubility and stability profiles comparable to other heterocyclic pharmaceuticals.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYEVRRGIBRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

The next step involves the formation of the pyran ring, which can be achieved through a series of condensation reactions. The final step is the coupling of the pyran and tetrahydroisoquinoline moieties with the acetamide group, typically using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

A. 2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS: 898455-72-6)

  • Key Difference: The tetrahydroisoquinoline group in the target compound is replaced with a dihydroquinoline moiety.

B. Substituted Benzo-Oxazinone Derivatives ()

  • Key Difference : A benzo[b][1,4]oxazin-3(4H)-one core replaces the pyran ring.
  • Implications: Synthetic Routes: Both classes use caesium carbonate and DMF for nucleophilic substitutions, suggesting scalable synthesis . Bioactivity: The benzo-oxazinone derivatives in are uncharacterized pharmacologically, but pyran-based analogs may exhibit enhanced metabolic stability due to reduced ring strain.

Substituent and Stereochemical Effects

A. Phenoxyacetamide Derivatives ()

  • Key Difference: Hexanamide backbones with 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups.
  • Implications: Steric Effects: Bulky substituents (e.g., 2,6-dimethylphenoxy) may hinder target binding compared to the pyran-based compound’s compact structure. Stereochemistry: compounds (m, n, o) highlight how stereochemical variations (e.g., 2R vs. 2S) can drastically alter receptor affinity, though this remains unstudied for the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Position 6 Substituent Acetamide Group Notable Properties
Target Compound 4-oxo-4H-pyran (Tetrahydroisoquinolin-2-yl)methyl N-phenyl Potential CNS activity
CAS: 898455-72-6 4-oxo-4H-pyran (Dihydroquinolin-1(2H)-yl)methyl N-phenyl Lower lipophilicity
(m, n, o) Hexanamide 2,6-Dimethylphenoxy Complex substituents Stereochemistry-dependent activity

Research Findings and Implications

  • Structural Insights: The tetrahydroisoquinoline group in the target compound may enhance CNS targeting compared to dihydroquinoline analogs, as seen in neuroactive alkaloids .
  • Synthesis Gaps : While methods are applicable to pyran derivatives, the target compound’s synthesis remains undocumented.
  • Safety Considerations : Analogous compounds () require strict handling (e.g., P210: heat avoidance), suggesting similar precautions for the target compound .

Biological Activity

2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide is a complex organic compound featuring a unique structural arrangement that includes a pyran ring and a tetrahydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological pathways.

Chemical Structure

The molecular formula of this compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4} with a molecular weight of approximately 356.422 g/mol. The structural features include:

  • Pyran Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Tetrahydroisoquinoline Moiety : Known for its neuroprotective properties and modulation of neurotransmitter systems.

The biological activity of this compound may involve several mechanisms:

  • Dopamine Receptor Modulation : Research indicates that compounds with similar structures can act as D1 positive allosteric modulators, enhancing dopamine receptor signaling. This suggests potential applications in treating neurodegenerative diseases and cognitive disorders where dopamine signaling is impaired .
  • Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with protective effects on neuronal cells and modulation of neurotransmitter systems, indicating potential therapeutic uses in neurological disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and similar derivatives:

Compound NameStructural FeaturesBiological Activity
2-{(4-Oxo-6-[1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yloxy}-N-(phenyl)acetamideContains pyran and tetrahydroisoquinolineD1 receptor modulation; neuroprotective effects
N-(2-bromophenyl)-3,4-dihydroisoquinolinecarboxamideSimilar isoquinoline structureD1 receptor modulation
PF-04447943Tetrahydroisoquinoline derivativeInvestigated for Alzheimer's Disease

Case Studies and Research Findings

Research has shown that derivatives of the tetrahydroisoquinoline structure exhibit significant biological activity. For instance:

  • Neuroprotective Studies : A study demonstrated that compounds similar to 2-{(4-Oxo-6-[1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yloxy}-N-(phenyl)acetamide showed promise in protecting neuronal cells from oxidative stress-induced damage .
  • Dopaminergic Activity : In vitro assays have indicated that these compounds can enhance dopamine release in neuronal cultures, suggesting their potential utility in treating conditions like Parkinson's disease.
  • Pharmacological Applications : The unique combination of functional groups in this compound allows for diverse interactions with various biological targets, paving the way for further exploration in drug discovery .

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